(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)
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Overview
Description
(2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure features a biphenyl group, an amino group, and an ester functional group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) typically involves several steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Amino Group Introduction: The amino group can be introduced via reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The ester functional group can be formed through a Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Suzuki coupling and reductive amination steps, as well as employing efficient purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Nitro or nitroso derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated biphenyl derivatives
Scientific Research Applications
(2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the amino and ester groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-Ethyl 5-phenyl-4-amino-2-methylpentanoate (hydrochloride)
- (2R,4R)-Ethyl 5-(4-methylphenyl)-4-amino-2-methylpentanoate (hydrochloride)
- (2R,4R)-Ethyl 5-(4-chlorophenyl)-4-amino-2-methylpentanoate (hydrochloride)
Uniqueness
(2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) is unique due to its biphenyl group, which provides additional hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This can enhance its binding affinity and specificity compared to similar compounds with simpler aromatic groups.
Properties
Molecular Formula |
C20H26ClNO2 |
---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
ethyl (2R,4R)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15-,19-;/m1./s1 |
InChI Key |
MYJTZLYRAWUSLB-AEFICSSHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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